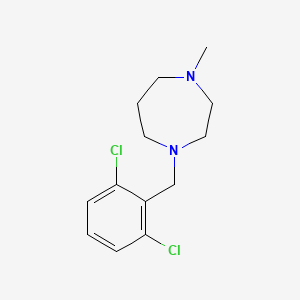
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the family of benzodiazepine receptor ligands. It was initially developed as an anxiolytic drug, but later research has shown its potential in various scientific applications.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been extensively studied for its potential in various scientific applications. It has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane. PBRs have been implicated in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. This compound has been shown to modulate the activity of PBRs, which makes it a potential therapeutic agent for various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
Wirkmechanismus
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBRs and modulates their activity, which leads to the activation of various signaling pathways. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. This compound also promotes mitochondrial function and reduces apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. This compound has also been shown to promote mitochondrial function and reduce apoptosis in various cell types. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. This compound has a high affinity for PBRs, which makes it a useful tool for studying the role of PBRs in various physiological and pathological processes. However, this compound also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. This compound also has a short half-life, which limits its use in in vivo studies.
Zukünftige Richtungen
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several potential future directions for research. It has been shown to have therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. Further research is needed to understand the exact mechanisms of action of this compound and its potential therapeutic applications. This compound has also been shown to modulate the activity of PBRs, which are involved in various physiological and pathological processes. Further research is needed to understand the role of PBRs in these processes and the potential therapeutic applications of PBR ligands. Finally, this compound has been shown to have neuroprotective effects in animal models. Further research is needed to understand the potential neuroprotective mechanisms of this compound and its potential therapeutic applications in neurodegenerative disorders.
Synthesemethoden
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized through a multi-step process starting from 2,6-dichlorobenzyl chloride and 4-methyl-1,4-diazepan-1-amine. The reaction involves the formation of an intermediate, which is then reacted with sodium hydride and methyl iodide to yield this compound. The final product is purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNOFPULKEZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

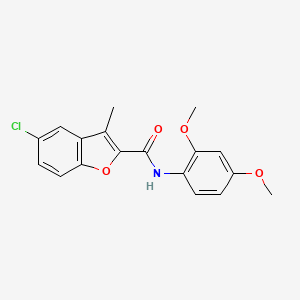

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
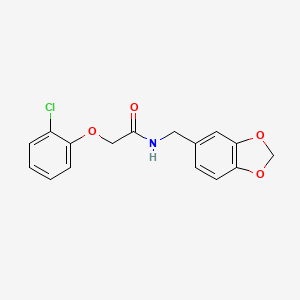
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
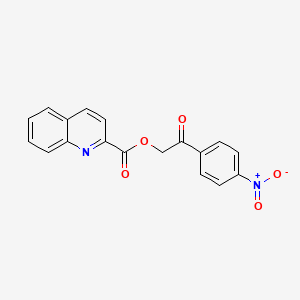
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
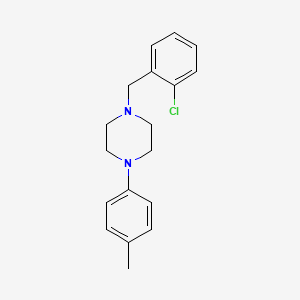
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
